The synthesis of ARQ-761 involves several key steps:
The technical details of the synthesis are critical for ensuring that the final product meets necessary pharmacological standards.
ARQ-761 has a complex molecular structure characterized by its naphthoquinone core. The molecular formula is , with a molecular weight of approximately 230.22 g/mol. Its structure features:
This structural configuration is essential for its function as an anticancer agent, influencing both its efficacy and safety profile .
ARQ-761 undergoes several key chemical reactions upon administration:
These reactions are critical for understanding how ARQ-761 exerts its therapeutic effects.
The mechanism of action of ARQ-761 involves multiple steps:
This multi-faceted mechanism highlights the potential of ARQ-761 in selectively targeting cancer cells while sparing normal tissues.
ARQ-761 exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation and delivery methods for clinical use .
ARQ-761 is primarily investigated for its applications in oncology:
The ongoing studies aim to establish its efficacy and safety profile in treating resistant forms of cancer, making it a significant focus in cancer research .
The core mechanism driving ARQ-761's lethality is a futile redox cycle initiated and sustained by NQO1. NQO1 catalyzes a two-electron reduction of the ortho-quinone moiety within ARQ-761, converting it into an unstable hydroquinone (β-lapachol hydroquinone) [1] [4]. Unlike typical quinone reductions leading to detoxification, the hydroquinone form of ARQ-761 spontaneously re-oxidizes back to its parent quinone state in the presence of molecular oxygen. This back-oxidation is a two-step oxygenation process that regenerates the original ARQ-761 molecule, ready for another reduction by NQO1 [7]. This sets up a rapid, continuous, and futile cycle. Crucially, each complete cycle consumes one molecule of NAD(P)H and generates two molecules of superoxide anion radical (O₂•⁻) [1] [3] [5]. The kinetic properties of NQO1 (high catalytic efficiency, kcat ~600 min⁻¹
) and the inherent instability of the hydroquinone drive this cycle at an extraordinarily high rate within NQO1-overexpressing cancer cells [4] [7]. The cycle persists relentlessly until cellular reducing equivalents (NAD(P)H) are exhausted or NQO1 is inactivated, generating massive quantities of ROS [1] [5].
Table 1: Key Characteristics of the ARQ-761/NQO1 Futile Redox Cycle
Characteristic | Detail | Consequence |
---|---|---|
Catalyzing Enzyme | NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | Tumor-specific activation (5-200x higher in cancers) |
Substrate | ARQ-761 (ortho-quinone form) | Bioactivation required |
Initial Product | ARQ-761 Hydroquinone (unstable) | Spontaneous re-oxidation |
Re-oxidation Process | Two-step reaction with molecular oxygen (O₂) | Generates superoxide (O₂•⁻) |
Cycle Input Consumed | NAD(P)H (1 per cycle) | Depletes reducing equivalents |
ROS Generated per Cycle | 2 Superoxide (O₂•⁻) molecules | Fuels downstream ROS cascade |
Catalytic Turnover Rate | High (kcat ~600 min⁻¹) | Rapid, high-amplitude ROS burst |
Futility | No net substrate consumption; sustained by O₂ & NAD(P)H | Continues until NAD(P)H depletion or enzyme inactivation |
The primary ROS directly generated by the ARQ-761/NQO1 futile cycle is superoxide (O₂•⁻). However, the biological impact stems from the rapid conversion of O₂•⁻ into more stable and diffusible hydrogen peroxide (H₂O₂). This conversion occurs spontaneously at a slow rate, but is dramatically accelerated within cells by the ubiquitous enzyme superoxide dismutase (SOD) [1] [5] [8]. The reaction is: 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂
. Crucially, cancer cells often exhibit high SOD activity as part of their adaptive response to basal oxidative stress. Consequently, the massive superoxide flux generated by ARQ-761 cycling is efficiently converted into H₂O₂ [3] [8]. H₂O₂ is relatively long-lived and membrane-permeable compared to superoxide, allowing it to diffuse readily throughout the cell, including into the nucleus. It is this H₂O₂ that acts as the primary effector molecule, causing widespread oxidative damage to cellular components, most critically DNA [1] [5] [8]. The stoichiometry of the entire process is highly efficient: Each molecule of ARQ-761 can generate approximately 120 moles of ROS (primarily as H₂O₂) within just 2 minutes by cycling ~60 times, consuming 60 moles of NAD(P)H [4] [8]. This overwhelming production far exceeds the detoxification capacity of cancer cells, especially considering their frequently observed relative deficiency in catalase and glutathione peroxidase compared to normal tissues [4] [6].
Table 2: ROS Generation from ARQ-761 Redox Cycling
ROS Species | Primary Source | Conversion Mechanism | Key Properties & Role in ARQ-761 Toxicity |
---|---|---|---|
Superoxide (O₂•⁻) | Direct product of ARQ-761 hydroquinone auto-oxidation (2 per cycle) | Substrate for SOD | Short half-life, limited diffusion. Initiates cascade. |
Hydrogen Peroxide (H₂O₂) | Dismutation of O₂•⁻ (Spontaneous & SOD-catalyzed: 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂ ) | Can be detoxified by Catalase, GPx, or react with Fe²⁺ (Fenton) | Relatively stable, membrane permeable, diffuses to nucleus. Causes oxidative DNA damage (SSBs). Major effector of lethality. |
Hydroxyl Radical (•OH) | Fenton Reaction (H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ ) | Not enzymatically generated; highly reactive | Extremely reactive, causes severe macromolecular damage (lipids, proteins, DNA). Contributes to DNA damage. |
Approximate Yield | 120 moles ROS / mole ARQ-761 / ~2 min | Overwhelms cellular antioxidant defenses (esp. Catalase/GPx in tumor cells). |
The massive surge of H₂O₂ generated by ARQ-761 redox cycling causes extensive oxidative damage to DNA, primarily resulting in oxidative base lesions and single-strand breaks (SSBs) [1] [5] [8]. SSBs are potent activators of the nuclear enzyme poly(ADP-ribose) polymerase 1 (PARP1). PARP1 acts as a molecular sensor for DNA damage. Upon binding to a SSB, PARP1 becomes catalytically active and utilizes NAD⁺ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and onto various nuclear target proteins (hetero-PARylation) [1] [5]. This PARylation serves as a signal to recruit other DNA repair enzymes (e.g., XRCC1, DNA ligase III) to the damage site. Under normal conditions of limited DNA damage, PARP1 activation is transient and facilitates efficient repair. However, the sheer volume of DNA damage inflicted by ARQ-761-induced H₂O₂ overwhelms the DNA repair machinery [1] [3] [5]. Consequently, PARP1 becomes persistently and excessively activated – a state termed hyperactivation. During hyperactivation, PARP1 consumes NAD⁺ at a catastrophic rate, synthesizing excessive amounts of PAR polymers far beyond the cell's capacity to regenerate NAD⁺ or process the PAR signals [1] [5] [8].
The hyperactivation of PARP1 is the critical trigger for metabolic catastrophe in ARQ-761-treated NQO1⁺ cancer cells. NAD⁺ is an essential cofactor not only for PARP1 but also for fundamental energy metabolism pathways, particularly glycolysis and the tricarboxylic acid (TCA) cycle. The massive consumption of NAD⁺ by hyperactive PARP1 rapidly depletes the cellular NAD⁺ pool [1] [3] [8]. Experimental data shows a dose-dependent loss of total NAD⁺ (NAD⁺ + NADH) that directly mirrors the lethality curve of cells treated with ARQ-761 or β-lapachone [3] [8]. Depletion of NAD⁺ has immediate and severe consequences:
Table 3: Metabolic Consequences of PARP1 Hyperactivation by ARQ-761
Event | Consequence | Downstream Effect | Timeline |
---|---|---|---|
PARP1 Hyperactivation | Catastrophic consumption of NAD⁺ | Rapid depletion of NAD⁺ pool | Within minutes of ARQ-761 exposure |
NAD⁺ Depletion | Inhibition of GAPDH (Glycolysis) | Glycolysis halt → Loss of ATP & Pyruvate production | Minutes |
Inhibition of PDH | Reduced Acetyl-CoA production → Impaired TCA cycle flux → Reduced OxPhos → Loss of ATP | Minutes to 1-2 hours | |
Inhibition of other NAD⁺-dependent processes (e.g., Sirtuins) | Further metabolic dysregulation & stress responses | Minutes to hours | |
ATP Depletion | Failure of ATP-dependent pumps (Na⁺/K⁺, Ca²⁺) | Loss of ion homeostasis, cell swelling | 1-2 hours |
Collapse of macromolecular synthesis (proteins, lipids, DNA/RNA) | Inability to maintain cellular integrity or repair damage | 1-2 hours | |
Activation of AMPK & energy stress pathways | Attempts to restore energy balance (futile) | Minutes to 1 hour | |
Metabolic Collapse ("NAD-Keresis") | Programmed Necrosis (Necroptosis) | Cell death characterized by organelle swelling, membrane rupture, inflammation | 2-4 hours |
The metabolic collapse induced by NAD⁺/ATP depletion is intimately linked with dysregulation of cellular calcium (Ca²⁺) homeostasis, which acts as a critical amplifier and executor of the programmed necrosis pathway. Two key events occur:
The convergence of catastrophic NAD⁺/ATP depletion, sustained elevation of [Ca²⁺]cₓₜ, and μ-calpain activation defines the programmed necrosis (necroptosis) pathway induced by ARQ-761. This form of cell death exhibits morphological features of necrosis (e.g., cytoplasmic and organelle swelling, plasma membrane rupture, release of inflammatory damage-associated molecular patterns (DAMPs)) while being molecularly programmed by the NQO1/ARQ-761/ROS/PARP/NAD⁺/Ca²⁺/calpain cascade [1] [5]. It is distinct from apoptosis, occurring independently of caspases and Bcl-2 family proteins, and is characterized by terminal deoxynucleotidyl transferase-mediated dUTP nick-end labelling (TUNEL) positivity alongside chromatin condensation [1] [5]. The irreversibility of this pathway once initiated makes ARQ-761 highly cytotoxic to NQO1-overexpressing cancer cells.
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